methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is widely used in scientific research as a tool to study epigenetic regulation and has potential therapeutic applications in cancer treatment.
Mechanism of Action
Methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to alterations in chromatin structure and gene expression. This compound has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell growth and differentiation. The inhibition of HDACs by this compound leads to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to alter gene expression and chromatin structure. This compound has been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, while repressing the expression of genes involved in cell proliferation and survival. Furthermore, this compound has been shown to alter the structure of chromatin, leading to changes in DNA accessibility and transcriptional activity.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in lab experiments include its potency, selectivity, and well-characterized mechanism of action. This compound is a highly specific inhibitor of class I HDACs, which allows for precise modulation of gene expression and chromatin structure. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. This compound has been shown to induce cell death in non-cancerous cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One potential area of research is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of research is the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. Furthermore, the use of this compound in combination with other therapies, such as immunotherapy, may enhance its therapeutic efficacy and reduce its potential toxicity.
Scientific Research Applications
Methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a potent HDAC inhibitor that has been used extensively in scientific research to study epigenetic regulation. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been used to study the role of HDACs in the regulation of gene expression, chromatin structure, and DNA damage response. Furthermore, this compound has been investigated for its potential therapeutic applications in cancer treatment, as it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-18-13-15-19(16-14-18)26(32(29,30)20-9-5-4-6-10-20)17-23(27)25-22-12-8-7-11-21(22)24(28)31-2/h4-16H,3,17H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWXCQUKXZLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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